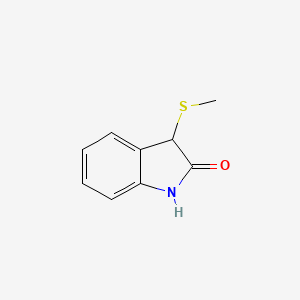

3-(Methylthio)indolin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

40800-64-4 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-methylsulfanyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H9NOS/c1-12-8-6-4-2-3-5-7(6)10-9(8)11/h2-5,8H,1H3,(H,10,11) |

InChI Key |

JTNQDMOMSQTYFZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Methylthio Indolin 2 One Systems

Nucleophilic Substitution Reactions Involving the Methylthio Group

The methylthio (-SMe) group attached to an sp³-hybridized carbon, such as the C3 position of the indolin-2-one core, has the potential to act as a leaving group in nucleophilic substitution reactions. masterorganicchemistry.com The viability of such a displacement depends on factors like the strength of the incoming nucleophile, the stability of the resulting intermediate, and the reaction conditions. While the methylthio group is not a classic leaving group like halides or tosylates, its departure can be facilitated in certain contexts, often requiring activation.

Although direct nucleophilic substitution at the C3 position of 3-(methylthio)indolin-2-one itself is not extensively documented in the literature, analogous transformations in other heterocyclic systems demonstrate the principle. For instance, the nucleophilic displacement of a methylthio group from a 3-(4-ethylphenyl)-2-methylthio-3H-quinazolin-4-one has been successfully achieved using hydrazine (B178648) hydrate, yielding the corresponding 2-hydrazino derivative. tandfonline.com This reaction, while occurring on a different heterocyclic core, supports the feasibility of displacing a methylthio group with a strong nucleophile.

For the 3-(methylthio)indolin-2-one system, such reactions would likely proceed via an SN2 mechanism, involving the direct attack of a nucleophile at the C3 carbon, or an SN1 mechanism if a stable carbocation could be formed at this position, though the latter is less likely without strong electronic stabilization. The reactivity could be enhanced by converting the methylthio group into a better leaving group, for example, through methylation to form a sulfonium salt. However, specific examples of these transformations remain a subject for further investigation.

Base- and Acid-Catalyzed Transformations of Indolin-2-ones at the β-Carbon and –NH Positions

The 3-(methylthio)indolin-2-one system possesses two primary acidic protons: one on the nitrogen of the lactam (-NH) and another at the C3 position (β-carbon), which is activated by both the adjacent carbonyl and methylthio groups. The relative acidity of these protons allows for regioselective functionalization under carefully controlled base-catalyzed conditions. mdpi.com

Under basic conditions, deprotonation can occur at either the N1 or C3 position. The use of strong, non-nucleophilic bases like butyllithium (BuLi) typically leads to the formation of a dianion, allowing for selective alkylation at the more nucleophilic C3 position. mdpi.comresearchgate.net Weaker bases or different reaction conditions can favor N-alkylation. A comprehensive review of the base-catalyzed C3-alkylation of N-unprotected 3-monosubstituted oxindoles highlights the competition between N- and C-alkylation. mdpi.com For example, using sodium bases like sodium hydroxide can result in a mixture of N-alkylated, C-alkylated, and poly-alkylated products. mdpi.com The use of lithium bases, particularly BuLi, offers a more effective approach for selective C3-alkylation. mdpi.com

Research on phenoxy-substituted 3-(methylthio)indolin-2-ones has demonstrated the ability to achieve regioselective alkylation to prepare 3-mono-, 1,3-di-, and 1,3,3-trisubstituted indolin-2-ones, showcasing the synthetic utility of controlling the reactivity at these two positions. acs.org

The following table summarizes the general outcomes of base-catalyzed alkylation on 3-substituted oxindole (B195798) systems.

| Base | Alkylating Agent | Typical Outcome | Reference |

| NaOH | Benzyl chloride | Mixture of N- and C-alkylation products | mdpi.com |

| NaH | Alkyl/Alkenyl/Alkynyl halides | Primarily C3-alkylation (with N-protection) | mdpi.com |

| BuLi / TMEDA | Alkyl halides | Selective C3-alkylation (mono- or di-alkylation) | mdpi.comresearchgate.net |

This table represents general reactivity trends for 3-monosubstituted oxindoles.

Acid-catalyzed transformations of the indolin-2-one core are less common but can be employed for specific reactions. For instance, acid catalysis can promote the alkylation of the related 3-alkylindole nucleus at the C2 position using unactivated alkenes. nih.gov While this applies to a different position and a slightly different system, it underscores the potential for acid catalysis to mediate C-C bond formation on the indole framework.

Elucidation of Reaction Mechanisms for Derived Cyclization and Rearrangement Products

The C3-anion (enolate) generated from 3-(methylthio)indolin-2-one under basic conditions is a key intermediate that can participate in a variety of subsequent reactions, most notably Michael additions, leading to complex cyclization and rearrangement products.

The enolate of 3-(methylthio)indolin-2-one is an effective Michael donor. In the presence of a Michael acceptor (an α,β-unsaturated carbonyl compound or similar electron-deficient alkene), the enolate undergoes a 1,4-conjugate addition to form a new C-C bond at the C3 position. nih.govresearchgate.net This initial Michael adduct often contains newly introduced functional groups that can undergo subsequent intramolecular reactions.

This strategy is frequently employed in cascade or domino reactions to rapidly build molecular complexity. acs.orgnih.gov Although many examples utilize 3-isothiocyanato oxindoles, the underlying mechanistic principle is identical. The process begins with the base-catalyzed deprotonation at C3. The resulting nucleophile adds to the Michael acceptor, creating an intermediate enolate. This new intermediate can then, for example, cyclize onto a pendant electrophilic group, often leading to the formation of spirocyclic structures. acs.orgnih.gov

A plausible mechanistic pathway is as follows:

Enolate Formation: A base abstracts the acidic proton from the C3 position of 3-(methylthio)indolin-2-one.

Michael Addition: The C3-anion attacks the β-carbon of an α,β-unsaturated system, forming a new C-C bond and a new enolate intermediate.

Intramolecular Cyclization: The newly formed enolate or another nucleophilic site within the intermediate attacks an internal electrophile (e.g., a nitrile, ester, or isothiocyanate group), leading to ring formation. nih.gov

Protonation/Tautomerization: The cyclic product is protonated upon workup to yield the final stable structure.

This sequence allows for the stereocontrolled construction of multiple contiguous stereocenters, including quaternary spiro-centers, in a single operation. nih.gov

The reactions of 3-(methylthio)indolin-2-one can also involve more complex mechanistic pathways that include ring-opening and elimination steps. These processes are often observed in base-induced transformations where the initial adduct can rearrange to a more thermodynamically stable product.

A notable example is the reaction between indolin-2-ones and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles. nih.govbeilstein-journals.org Depending on the base used, the reaction can lead to either a direct alkenylation product or a rearranged 1-aryl-3-methylthio-5H-dibenzo[d,f] acs.orgacs.orgdiazepin-6(7H)-one. nih.govbeilstein-journals.org The formation of the latter involves a complex cascade that is initiated by a Michael addition of the indolin-2-one anion to the pyranone ring. This is followed by a ring-opening of the pyranone, intramolecular cyclization involving the indolin-2-one nitrogen, and subsequent rearrangement to form the seven-membered diazepine ring system. beilstein-journals.org

Elimination reactions are another fundamental process that can occur. dalalinstitute.commasterorganicchemistry.com In the context of 3-(methylthio)indolin-2-one derivatives, an elimination process could involve the removal of the C3 proton and the methylthio group to form a reactive 3-methyleneindolin-2-one intermediate. Such a reaction would likely proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, favored by the acidic C3 proton and the presence of a strong base. dalalinstitute.com The resulting exocyclic double bond is a valuable synthetic handle for further functionalization. While not directly documented for the methylthio group, similar eliminations are a key aspect of oxindole chemistry.

Computational and Theoretical Studies on 3 Methylthio Indolin 2 One Structures

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic characteristics of 3-(Methylthio)indolin-2-one. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical reactivity and physical properties.

The assembly of molecules into larger, ordered structures is governed by a network of noncovalent interactions. In the context of 3-(Methylthio)indolin-2-one, computational methods can predict and quantify the nature and strength of these interactions, which are crucial for understanding its crystal packing and interactions with other molecules. While specific studies exclusively on 3-(Methylthio)indolin-2-one are not prevalent, analysis of the indolin-2-one core in various crystalline structures reveals the common occurrence of several key noncovalent interactions. These include:

C–H…π interactions: These interactions involve the hydrogen atoms of methyl or aromatic groups interacting with the π-electron cloud of the benzene (B151609) ring of the indolinone core.

C–H…O interactions: The hydrogen atoms can also form hydrogen bonds with the oxygen atom of the carbonyl group.

The presence of the methylthio group introduces an additional site for potential noncovalent interactions, such as C–H…S interactions, further influencing the supramolecular architecture. A study on the alkenylation of indolin-2-ones with 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles utilized computational methods to analyze intermolecular interaction energies, highlighting the importance of C–H…π, Ar–H…π, and Ar–H…O distances in the dimer structures. nih.gov

Indolin-2-one and its derivatives can exist in different tautomeric forms, primarily the lactam and lactim forms. The relative stability of these tautomers is critical as it can significantly affect the molecule's chemical and biological activity. DFT calculations are a reliable method to assess the energies of these tautomers and predict the equilibrium distribution.

For a product derived from the reaction of indolin-2-one and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile, DFT calculations at the B3LYP/6-31G** level were performed to determine the relative stability of its three possible tautomeric forms. nih.gov The results indicated a significant energy difference between the tautomers, with one form being more stable than the others by 17.07 kJ·mol⁻¹. nih.gov Although this study was not on 3-(Methylthio)indolin-2-one itself, it demonstrates the utility of DFT in assessing tautomeric stability within related systems. The equilibrium between the tautomers of 3-(Methylthio)indolin-2-one would be influenced by the electronic effects of the methylthio group.

| Tautomeric Form | Description | Predicted Relative Stability |

| Lactam | The common keto form of the indolin-2-one ring. | Generally the more stable form in related systems. |

| Lactim | The enol form where the proton has shifted from the nitrogen to the carbonyl oxygen. | Typically higher in energy compared to the lactam form. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For derivatives of indolin-2-one, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is typically centered on the carbonyl group and the adjacent carbon atoms. The introduction of a methylthio group at the 3-position is expected to influence the energies and distribution of these frontier orbitals. The sulfur atom's lone pairs can contribute to the HOMO, potentially raising its energy and increasing the molecule's nucleophilicity.

| Orbital | Energy (eV) | General Localization in Indolin-2-ones |

|---|---|---|

| HOMO | - | Aromatic ring, Nitrogen atom, Sulfur atom |

| LUMO | - | Carbonyl group, C3 carbon |

| HOMO-LUMO Gap | - | Influences chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 3-(Methylthio)indolin-2-one, the MEP would show a negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. The regions around the N-H and aromatic C-H protons would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and electronic structure in terms of localized orbitals (bonds, lone pairs, etc.). NBO analysis can quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. In 3-(Methylthio)indolin-2-one, NBO analysis would reveal interactions such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the carbonyl group and the interactions involving the sulfur lone pairs with adjacent antibonding orbitals.

Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). The indolin-2-one core, with its donor (NH group) and acceptor (C=O group) functionalities connected through a π-system, provides a basis for potential NLO activity. The introduction of the methylthio group can further modulate the electronic distribution and enhance these properties. While specific NLO studies on 3-(Methylthio)indolin-2-one are scarce, theoretical investigations on other substituted indolin-2-ones could provide insights into its potential NLO behavior.

Computational Approaches for Intermolecular Interactions

Beyond the properties of a single molecule, computational chemistry allows for the study of how molecules interact with each other. This is crucial for understanding condensed-phase properties, such as crystal packing and solvation, as well as interactions with biological macromolecules. Methods like molecular dynamics (MD) simulations and quantum mechanical calculations on molecular clusters can be employed to model these interactions. For 3-(Methylthio)indolin-2-one, such studies would elucidate the preferred modes of dimerization and aggregation, driven by the noncovalent interactions discussed in section 4.1.1. These computational approaches can provide detailed energetic and geometric information about the intermolecular forces at play.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ) is calculated. These values are used to generate a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. nih.gov

The dₙₒᵣₘ map uses a color scale to identify different types of intermolecular contacts:

Red spots: Indicate contacts shorter than the van der Waals (vdW) radii, representing close interactions like hydrogen bonds.

White spots: Represent contacts approximately equal to the vdW separation. researchgate.net

Blue spots: Indicate contacts longer than the vdW radii. nih.gov

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a technique based on quantum mechanics that visualizes and characterizes non-covalent interactions (NCI) in real space. wikipedia.orgjussieu.fr The method relies on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). chemtools.org

In regions of non-covalent interactions, the RDG value is low. By plotting RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished: jussieu.fr

Strong, attractive interactions (e.g., hydrogen bonds): Appear as spikes at large negative values of sign(λ₂)ρ.

Weak, attractive interactions (e.g., van der Waals forces): Appear as spikes near zero.

Strong, repulsive interactions (e.g., steric clashes): Appear as spikes at large positive values.

The RDG analysis generates 3D isosurfaces around the molecule, which are color-coded to represent the nature of these interactions. Blue isosurfaces typically indicate strong attractive forces, green indicates weak van der Waals interactions, and red indicates repulsive steric clashes. chemtools.org This provides a clear visual map of the non-covalent forces stabilizing the molecular conformation and its interactions with neighboring molecules.

Molecular Modelling and Docking Studies for Indolin-2-one Derivatives

Molecular modelling and docking are indispensable in silico techniques for drug discovery, allowing researchers to predict how a ligand, such as an indolin-2-one derivative, might interact with the binding site of a biological target, typically a protein or enzyme.

In Silico Docking with Specific Enzyme Active Sites (e.g., PfPK5, GABAA receptor, MAO-A enzyme, Kinases)

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied as inhibitors for various enzymes through molecular docking.

Kinases: Indolin-2-one derivatives are well-known as multi-kinase inhibitors. ekb.eg Docking studies have elucidated their binding modes with several key kinases implicated in cancer.

VEGFR-2, CDK-2, and EGFR: In a study of novel indolin-2-one-based molecules, docking simulations were performed against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK-2), and Epidermal Growth Factor Receptor (EGFR). For VEGFR-2, a promising compound showed a binding mode similar to the known inhibitor sorafenib, forming hydrogen bonds with the key residues Cys919, Glu885, and Asp1046. mdpi.com For CDK-2, another derivative exhibited a stronger binding affinity than the reference inhibitor indirubin, establishing crucial hydrogen bonds with Glu81 and Leu83 in the active site. mdpi.com

Aurora B Kinase: Theoretical studies on indolin-2-one derivatives as inhibitors of Aurora B kinase (PDB: 4AF3) revealed that most compounds interact via hydrogen bonds with the amino acid residues Glu171 and Ala173, which are critical for potency. eurekaselect.combenthamdirect.com

JNK3: A modeling study of an indolin-2-one-based inhibitor with c-Jun N-terminal kinase 3 (JNK3) showed that substituting the 5-position with a hydrophilic group improved kinase inhibition. nih.gov

| Derivative Class | Target Kinase | PDB ID | Key Interacting Residues | Predicted Binding Energy/Score |

| Indolinone-quinazoline hybrids | VEGFR-2 | 4ASD | Cys919, Glu885, Asp1046 | Not specified |

| Indolinone-quinazoline hybrids | CDK-2 | 2A4L | Glu81, Leu83 | Not specified |

| Sunitinib analogues | Aurora B | 4AF3 | Glu171, Ala173 | -225.90 kcal/mol (MolDock Score for top compound) eurekaselect.com |

| Indolin-2-(4-thiazolidinone) | JNK3 | - | Not specified | IC₅₀ = 78 nM (for lead compound A53) nih.gov |

GABA Receptor: The γ-aminobutyric acid type A (GABAₐ) receptor is a crucial target for drugs treating anxiety and other neurological disorders. ijpsr.com Molecular docking has been used to screen for potential inhibitors and modulators. While specific studies on 3-(Methylthio)indolin-2-one are scarce, studies on related heterocyclic compounds show that ligands typically bind at the allosteric benzodiazepine (BZD) site located at the α/γ subunit interface. mdpi.comeijppr.com Key residues involved in interactions often include His102, Tyr160, Ser205, and Phe77 (γ2). mdpi.com Docking studies help predict binding affinity and identify pharmacophoric features necessary for receptor modulation. nih.govresearchgate.net

MAO-A Enzyme: Monoamine Oxidase A (MAO-A) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a strategy for treating depression. researchgate.net Docking studies of various heterocyclic compounds, including derivatives related to the indolin-2-one scaffold, have been performed to understand their binding modes. For a series of thiazolylhydrazine-piperazine derivatives, the most potent MAO-A inhibitor was found to fit into the binding pocket, and its interactions were simulated. mdpi.com Comparison of MAO-A and MAO-B models shows that steric and electrostatic properties at the 5-position of an indole ring are critical for selectivity, with residues like Phe-208 in MAO-A playing a key role in ligand recognition. nih.gov

Structure-Based Computational Approaches

Structure-based computational approaches utilize the 3D structure of the target protein to design and optimize potential inhibitors. Molecular docking, as described above, is a primary example of this approach. It involves placing a ligand into the active site of a receptor and evaluating the goodness of fit using a scoring function, which estimates the binding affinity (e.g., binding free energy in kcal/mol). bioinformation.netnih.gov

Beyond simple docking, other structure-based methods are employed for indolin-2-one derivatives:

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model correlating the 3D structural properties of a series of compounds with their experimentally determined biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that show where steric, electrostatic, or hydrophobic modifications on the molecular scaffold are likely to increase or decrease potency. tandfonline.comrsc.org For indolylmethylamine derivatives, CoMFA models for MAO-A and MAO-B helped identify that properties at the 5-position of the indole ring determine selectivity. nih.gov

Molecular Dynamics (MD) Simulations: After docking, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time. These simulations provide insights into how the ligand and protein adjust their conformations upon binding and can help refine the understanding of the binding mode and the stability of key interactions. rsc.org

These computational strategies provide a rational basis for optimizing lead compounds, guiding the synthesis of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Methylthio Indolin 2 One Derivatives

Impact of Substitution Patterns on Chemical Reactivity and Molecular Recognition

The chemical reactivity and molecular recognition of 3-(methylthio)indolin-2-one derivatives are profoundly influenced by the nature and position of substituents on the indolinone core and any modifications to the methylthio group. Research in this area, while not extensive, points to several key trends.

Alterations to the aromatic ring of the indolin-2-one nucleus, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electron density of the entire molecule. This, in turn, affects the reactivity of the lactam carbonyl group and the C3-position. For instance, electron-withdrawing substituents can enhance the electrophilicity of the carbonyl carbon, potentially influencing interactions with biological nucleophiles. Conversely, electron-donating groups may increase the nucleophilicity of the aromatic ring, affecting its participation in intermolecular interactions like π-stacking with protein residues.

The substitution pattern also plays a critical role in molecular recognition by specific biological targets. The size, shape, and electronic properties of substituents dictate the complementarity of the molecule to the binding pocket of a receptor or enzyme. For example, bulky substituents at certain positions may introduce steric hindrance, preventing optimal binding, whereas strategically placed hydrogen bond donors or acceptors can form crucial interactions that enhance binding affinity.

While specific studies detailing a wide range of substitutions on the 3-(methylthio)indolin-2-one scaffold are limited in publicly accessible literature, the general principles of medicinal chemistry suggest that systematic variation of substituents at positions 4, 5, 6, and 7 of the indolinone ring would be a key strategy to probe and optimize biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For 3-(methylthio)indolin-2-one derivatives, QSAR models can be instrumental in predicting the activity of novel analogs and guiding synthetic efforts.

Correlation of Molecular Polarizability and Lipid/Water Partition Coefficient (ALogP) with Activity

Two important molecular descriptors in QSAR are molecular polarizability and the lipid/water partition coefficient (ALogP).

Molecular Polarizability: This descriptor relates to the ease with which the electron cloud of a molecule can be distorted by an external electric field. In the context of drug-receptor interactions, molecular polarizability is important for van der Waals and other non-covalent interactions. A QSAR model incorporating molecular polarizability could reveal that an increase or decrease in this property is correlated with a change in the biological activity of 3-(methylthio)indolin-2-one derivatives, suggesting the importance of dispersion forces in the binding process.

ALogP (Logarithm of the Partition Coefficient): ALogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and bind to hydrophobic pockets in proteins. A QSAR equation might demonstrate a parabolic or linear relationship between ALogP and activity. A linear relationship would suggest that increasing or decreasing lipophilicity is consistently beneficial for activity within the studied range, while a parabolic relationship would indicate an optimal lipophilicity for maximal activity.

A hypothetical QSAR study on a series of 3-(methylthio)indolin-2-one derivatives might yield an equation such as:

log(1/IC50) = a * ALogP - b * (ALogP)^2 + c * Polarizability + d

Where a, b, c, and d are constants derived from the statistical analysis. Such a model would be invaluable for designing derivatives with improved potency. However, specific QSAR studies focused solely on 3-(methylthio)indolin-2-one derivatives with a detailed analysis of ALogP and molecular polarizability are not readily found in the surveyed literature.

Structural Elucidation via X-ray Crystallography in the Context of SAR

X-ray crystallography is a powerful technique that provides a precise three-dimensional structure of a molecule, offering invaluable insights into its conformation and intermolecular interactions. For 3-(methylthio)indolin-2-one derivatives, crystallographic data can be pivotal in understanding their SAR.

By determining the crystal structure of a 3-(methylthio)indolin-2-one derivative, researchers can visualize the exact spatial arrangement of its atoms, including the orientation of the methylthio group relative to the indolinone ring and any other substituents. This information is crucial for:

Confirming the stereochemistry: The absolute configuration of chiral centers can be unambiguously determined.

Understanding conformational preferences: The molecule's preferred shape in the solid state can be observed, which may be relevant to its conformation when bound to a biological target.

Analyzing intermolecular interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds, π-stacking, and other non-covalent forces. This can provide clues about the types of interactions the molecule might form within a protein binding site.

When X-ray structures of a series of 3-(methylthio)indolin-2-one derivatives with varying substituents and biological activities are available, a direct comparison can be made. This allows for a structure-based interpretation of the SAR, linking specific structural features to observed changes in activity. For example, a crystal structure might reveal that an active analog adopts a specific conformation that allows for a key hydrogen bond, while an inactive analog with a different substituent is sterically hindered from adopting this conformation.

Although X-ray crystallographic data for the parent 3-(methylthio)indolin-2-one or its closely related derivatives in the context of SAR studies are not widely reported in the public domain, this technique remains a gold standard for structural elucidation and a critical tool for advancing the understanding of this class of compounds.

Advanced Research Applications of 3 Methylthio Indolin 2 One in Chemical Sciences

Role in the Design and Development of Chemical Probes and Lead Molecules

The indolin-2-one framework is recognized as a pharmacologically advantageous scaffold in the design of novel therapeutic agents. nih.gov Its structure can be readily modified at several positions, allowing for the fine-tuning of its biological function and making it an excellent starting point for the development of lead molecules in drug discovery. nih.gov A significant number of derivatives are being explored as anticancer agents, with others showing potential as antimicrobial, antiviral, and antioxidant compounds. nih.gov

Substitutions at the C-3 position of the oxindole (B195798) ring, in particular, have a substantial impact on the bioactivity of these compounds. nih.gov This makes 3-(Methylthio)indolin-2-one and related 3-substituted derivatives valuable platforms for generating molecular diversity in the search for new drugs. nih.gov These molecules serve as specific chemical leads for the development of drugs targeting particular enzymes and receptors. For instance, various 3-substituted indolin-2-ones have been designed as a novel class of tyrosine kinase inhibitors, which are crucial targets in oncology. researchgate.net The structure-activity relationship (SAR) studies of these compounds guide medicinal chemists in creating molecules with enhanced potency and selectivity. researchgate.net

The development of potent and selective molecules based on the indolin-2-one core has led to their use as chemical probes. researchgate.net These probes are essential tools for investigating complex biological processes, allowing researchers to study the function of specific proteins within their native cellular environment. nih.gov The strategic design of oxindole derivatives, including those with functionalities like the methylthio group, facilitates the creation of probes for contemporary drug-discovery programs. researchgate.net

Below is a table summarizing the inhibitory activities of selected 3-substituted indolin-2-one derivatives against various cancer cell lines, illustrating the potential of this scaffold in developing potent lead compounds. scilit.com

| Compound ID | Substituent at C-3 | Cancer Cell Line | IC50 (μM) |

| 14a | 4-Chloro-5-((2-(diethylamino)ethyl)carbamoyl)-2-methyl-1H-pyrrol-3-yl | A549 (Non-small cell lung cancer) | 0.32 |

| 14b | 4-Chloro-5-((2-(diethylamino)ethyl)carbamoyl)-2-methyl-1H-pyrrol-3-yl | KB (Oral epithelial cancer) | 0.67 |

| 14c | 4-Chloro-5-((2-(diethylamino)ethyl)carbamoyl)-2-methyl-1H-pyrrol-3-yl | K111 (Melanoma) | 1.19 |

| 14d | 4-Chloro-5-((2-(diethylamino)ethyl)carbamoyl)-2-methyl-1H-pyrrol-3-yl | NCI-H460 (Large cell lung cancer) | 1.22 |

This table is interactive. Click on the headers to sort the data.

Contributions to Novel Synthetic Methodology Development

The reactivity of the oxindole core has been exploited in the development of novel synthetic methodologies for creating complex heterocyclic systems. Specifically, derivatives of 3-(Methylthio)indolin-2-one have been utilized as versatile precursors.

A notable example is the use of 3-(bis(methylthio)methylene)indolin-2-one in condensation reactions with various dinucleophiles. nih.gov This method provides an efficient, rapid, and solvent-free procedure for the synthesis of new heterocyclic compounds fused to the oxindole framework. nih.gov The reaction proceeds in the presence of triethylamine (B128534) and allows for the construction of diverse molecular architectures by varying the dinucleophile.

The table below outlines the synthesis of various fused oxindole derivatives from 3-(bis(methylthio)methylene)indolin-2-one, showcasing the versatility of this synthetic approach. nih.gov

| Dinucleophile | Resulting Fused Heterocyclic System |

| 1,2-Phenylene diamine | Benzodiazepine-fused oxindole |

| 2-Aminoethanol | Oxazepine-fused oxindole |

| Ethylene-1,2-dithiol | Dithiepine-fused oxindole |

| 2-Mercaptoethanol | Thiazepine-fused oxindole |

| 2-Aminobenzenethiol | Thiazepine-fused oxindole |

| Ethane-1,2-diol | Dioxepine-fused oxindole |

This table is interactive. Click on the headers to sort the data.

This methodology demonstrates the utility of the methylthio-functionalized C-3 position as a reactive handle for constructing complex molecules, contributing significantly to the toolkit of synthetic organic chemistry.

Utility as Precursors in the Synthesis of Complex Heterocyclic Systems (e.g., Indolo[2,1-a]isoquinolines)

The indolo[2,1-a]isoquinoline scaffold is a core structural motif found in many natural products and pharmaceutical agents that exhibit important biological activities. rsc.org Consequently, the development of efficient synthetic routes to access this complex heterocyclic system is a significant area of research in organic chemistry. nih.gov

While the oxindole core is a common starting point for the synthesis of many complex heterocycles, a direct and established synthetic pathway using 3-(Methylthio)indolin-2-one as a precursor for the specific construction of the indolo[2,1-a]isoquinoline system is not prominently documented in the surveyed scientific literature. Current established methods for synthesizing indolo[2,1-a]isoquinolines often involve different strategies, such as:

Visible-light-induced radical cascade cyclization of 2-aryl-N-acryloyl indoles.

Metal-free radical cascade cyclization reactions. nih.gov

Triazene-directed C-H annulation cascades. rsc.org

Copper-catalyzed annulation of N-aryl-1,2,3,4-tetrahydroisoquinolines. nih.gov

The exploration of 3-(Methylthio)indolin-2-one as a potential precursor for this and other complex fused systems remains an area for future investigation, building upon its demonstrated reactivity in other contexts.

Q & A

Q. What are the foundational synthetic routes for 3-(Methylthio)indolin-2-one derivatives?

- Methodological Answer : The core synthesis involves condensation of indolin-2-one precursors with aldehydes under acidic conditions. For example, refluxing indolin-2-one with 4-(dimethylamino)benzaldehyde in acetic acid yields 3-benzylideneindolin-2-one analogs . Subsequent alkylation at the nitrogen atom is achieved using sodium hydride (NaH) in DMF at 0°C, followed by reaction with alkyl halides (e.g., CH₃I) . Post-synthetic modifications, such as nitro group reduction (using Fe/HCl in methanol), are employed to introduce amino functionalities .

Q. Which analytical techniques are essential for characterizing 3-(Methylthio)indolin-2-one derivatives?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify substituent positions and NOE experiments (1D or 2D) to determine Z/E configurations of the benzylidene moiety . X-ray crystallography is critical for resolving ambiguous stereochemistry, as demonstrated for 5-chloro-2’,6’-dichloroindolin-2-one derivatives . GC-MS and HPLC are used for purity assessment, while UV-Vis spectroscopy tracks electronic delocalization effects in substituted analogs .

Q. What safety protocols are recommended for handling 3-(Methylthio)indolin-2-one?

- Methodological Answer : Based on analogous compounds (e.g., 3-(Methylthio)propylamine), strict PPE (gloves, goggles) and ventilation are mandatory due to risks of skin/eye corrosion and flammability . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Storage requires inert atmospheres (N₂/Ar) and temperatures below 25°C to prevent decomposition .

Advanced Research Questions

Q. How can Z/E isomerization dynamics be controlled during synthesis?

- Methodological Answer : Solvent polarity and substituent electronic effects significantly influence Z/E ratios. For example, 5-nitro and 5-acetyl derivatives exhibit stable Z:E ratios due to strong electron-withdrawing groups stabilizing the transition state, whereas 5-halo analogs show time-dependent increases in Z-configuration dominance. Monitoring via time-resolved NMR in DMSO-d₆ or CDCl₃ is recommended to optimize reaction conditions .

Q. What strategies mitigate byproduct formation during functionalization of 3-(Methylthio)indolin-2-one?

- Methodological Answer : Alkylation at the indolinone nitrogen often competes with undesired β-scission, especially with bulky substituents. Using low temperatures (0°C) and controlled stoichiometry of NaH minimizes side reactions . For O-trityloxime ether derivatives, stabilizing intermediates via radical scavengers (e.g., TEMPO) prevents β-scission, favoring cyclization .

Q. How do computational models aid in predicting biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic delocalization between the indolin-2-one NH group and the benzylidene C=C bond, correlating with RTK inhibitory activity . Docking studies (Schrödinger Maestro) predict binding affinities to targets like Flk-1, guiding rational design of analogs with enhanced selectivity .

Q. What preclinical data are critical for IND submission of 3-(Methylthio)indolin-2-one-based therapeutics?

- Methodological Answer : IND applications require:

- Pharmacology : Dose-response curves from kinase inhibition assays (e.g., FLK-1 IC₅₀ values) .

- Toxicology : Acute toxicity profiles (LD₅₀) in rodent models and genotoxicity screening (Ames test) .

- CMC : Detailed synthetic protocols, impurity thresholds (<0.1%), and stability data under ICH guidelines .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported Z/E ratios for 3-benzylideneindolin-2-ones?

- Methodological Answer : Discrepancies often arise from solvent-dependent isomerization. For example, DMSO-d₆ stabilizes the Z-configuration via hydrogen bonding, while CDCl₃ favors the E-form. Standardizing NMR solvents and acquisition times (e.g., immediate post-synthesis vs. 24-hour storage) is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.